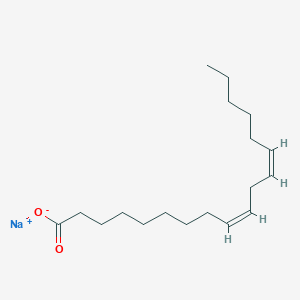

Linoleic acid sodium salt

Description

Properties

CAS No. |

822-17-3 |

|---|---|

Molecular Formula |

C18H32O2.Na C18H32NaO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

sodium;(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-; |

InChI Key |

XDGBPYHYBRCREM-NBTZWHCOSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.[Na] |

Other CAS No. |

822-17-3 |

Pictograms |

Irritant |

Synonyms |

Telfairic Acid |

Origin of Product |

United States |

Foundational & Exploratory

Linoleic Acid Sodium Salt: A Technical Guide for Researchers

CAS Number: 822-17-3

This technical guide provides an in-depth overview of linoleic acid sodium salt, a pivotal compound in various research and development fields. Tailored for researchers, scientists, and drug development professionals, this document outlines its chemical and physical properties, detailed experimental protocols for its use in cell culture, and its role in critical biochemical pathways.

Physicochemical Properties

This compound is the sodium salt of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] Its physical and chemical characteristics are crucial for its application in experimental settings. The following tables summarize its key properties.

| Identifier | Value | Source |

| CAS Number | 822-17-3 | [1][2] |

| Molecular Formula | C₁₈H₃₁NaO₂ | [2][3] |

| Molecular Weight | 302.43 g/mol | [2][3] |

| Synonyms | Sodium linoleate (B1235992), cis-9,cis-12-Octadecadienoic acid sodium salt | [1][2] |

| Property | Value | Source |

| Appearance | White to off-white or light yellow powder/crystalline solid.[3][4] | [3][4] |

| Melting Point | 191 - 193 °C.[3] Another source reports 230 °C.[5][6] | [3][5][6] |

| Boiling Point | 360.6 °C at 760 mmHg | [7][8] |

| Solubility | Soluble in ethanol (B145695).[1][8][9][10] Miscible with water.[11] Sparingly soluble in aqueous buffers; for maximum solubility, it should first be dissolved in ethanol and then diluted.[1] | [1][8][9][10][11] |

| Stability | Stable for at least one year when stored at -20°C.[1] Considered stable, but avoid reaction with oxidizing agents.[11] | [1][11] |

| Storage | Store at -20°C.[1][4][5][6][7][12] | [1][4][5][6][7][12] |

Experimental Protocols

The effective use of this compound in research, particularly in cell culture, necessitates specific preparation methods to ensure its solubility and bioavailability to cells. Due to its poor solubility in aqueous media, it is commonly complexed with fatty-acid-free bovine serum albumin (BSA).

Preparation of Linoleate-BSA Complex for Cell Culture

This protocol describes the preparation of a linoleate-BSA complex, a standard method for delivering linoleic acid to cells in culture.

Materials:

-

This compound (CAS 822-17-3)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol (100%)

-

150 mM Sodium Chloride (NaCl) in sterile, tissue culture-grade water

-

Sterile, tissue culture-grade water

-

0.22 µm sterile syringe filters

-

Sterile conical tubes and storage vials

Procedure:

-

Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:

-

Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, tissue culture-grade water.

-

Mix gently by inversion or on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing.

-

Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.

-

Store at 4°C for short-term use or -20°C for long-term storage.[11]

-

-

Preparation of 150 mM Linoleic Acid Stock Solution:

-

Weigh out 45.7 mg of this compound and place it in a sterile tube.

-

Add 1 mL of 100% ethanol to the tube.

-

Warm the solution to 37-50°C and vortex periodically until the linoleic acid is completely dissolved. This stock should be prepared fresh or stored under nitrogen at -20°C for a limited time.[11]

-

-

Complexation of Linoleate to BSA:

-

In a sterile conical tube, warm the 10% BSA solution and 150 mM NaCl at 37°C for 15-30 minutes.

-

Slowly add the linoleic acid stock solution dropwise to the BSA solution while gently swirling. A common molar ratio of linoleate to BSA is between 3:1 and 6:1.[7]

-

Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking to ensure complete complexation. The final solution should be clear.[7][11]

-

Sterile-filter the final linoleate-BSA complex solution through a 0.22 µm filter.[11]

-

Aliquots can be stored at -20°C.[11]

-

Experimental Control: A "vehicle" or "BSA-only" control is essential. This control should contain the same concentration of BSA and any solvent (e.g., ethanol) used to dissolve the linoleic acid.[11]

General Workflow for Cell Culture Supplementation

The following diagram illustrates a typical workflow for supplementing cell culture media with the prepared linoleate-BSA complex.

Signaling Pathways

Linoleic acid is a precursor to arachidonic acid (AA), a key molecule in the biosynthesis of eicosanoids.[9] Eicosanoids are signaling molecules involved in inflammation, immunity, and other physiological processes.[10] The conversion of linoleic acid to arachidonic acid and subsequently to various prostaglandins (B1171923) is a critical pathway in cellular signaling.

The Arachidonic Acid Cascade

The diagram below outlines the metabolic pathway from linoleic acid to arachidonic acid and the subsequent formation of prostaglandins.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. Transcriptomic and Physiological Evidence for the Relationship between Unsaturated Fatty Acid and Salt Stress in Peanut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conjugated Linoleic Acid–Carboxymethyl Chitosan Polymeric Micelles to Improve the Solubility and Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. innospk.com [innospk.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Sodium Linoleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium linoleate (B1235992), the sodium salt of the omega-6 essential fatty acid linoleic acid, is a bioactive lipid that modulates a multitude of cellular processes.[1][2] Its mechanism of action is complex, primarily involving its function as a signaling molecule that interacts with specific cell surface and nuclear receptors. This document provides a comprehensive technical overview of the molecular mechanisms through which sodium linoleate exerts its effects, focusing on key signaling pathways, downstream cellular responses, and quantitative data from pertinent studies. Detailed experimental protocols and visual diagrams of core pathways are provided to facilitate further research and drug development efforts.

Core Mechanisms of Action: Receptor-Mediated Signaling

Sodium linoleate's biological activities are largely mediated by its ability to bind to and activate specific receptor proteins. The most well-characterized of these are the G-protein coupled receptor 40 (GPR40) and the peroxisome proliferator-activated receptors (PPARs).[3][4]

G-Protein Coupled Receptor 40 (GPR40/FFAR1) Pathway

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a Gq-protein coupled receptor that is highly expressed in pancreatic β-cells, enteroendocrine cells, and the brain.[4][5] Linoleic acid is a natural ligand for GPR40.[4]

The activation of GPR40 by sodium linoleate initiates a canonical Gq-coupled signaling cascade:

-

Receptor Activation: Linoleate binds to GPR40, inducing a conformational change.[4]

-

Gq Protein Coupling: The activated receptor couples with the Gq alpha subunit, leading to its activation.[4][5]

-

PLC Activation: The Gq subunit activates phospholipase C (PLC).[4][5]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3-gated Ca2+ channels, triggering the release of stored calcium into the cytoplasm.[4][6] This is often followed by an influx of extracellular calcium through store-operated calcium (SOC) channels.[6]

-

PKC Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[4]

This pathway is fundamental to linoleate's role in metabolic regulation, particularly in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulating glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.[4][5][7]

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[3][8] Unsaturated fatty acids, including linoleic acid, are natural ligands for all three PPAR isoforms (α, β/δ, and γ).[3][8] The PPAR signaling pathway is a classical genomic pathway that regulates gene expression.[9]

-

Ligand Binding: Linoleate enters the cell and binds to a PPAR isoform in the cytoplasm or nucleus.[8]

-

Heterodimerization: Upon ligand binding, the PPAR receptor undergoes a conformational change, releases co-repressors, and forms a heterodimer with the Retinoid X Receptor (RXR).[3][9]

-

PPRE Binding: The PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][9]

-

Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes involved in lipid metabolism, inflammation, cell differentiation, and energy homeostasis.[3][10]

Through this mechanism, sodium linoleate can influence long-term cellular functions, such as reducing inflammation and modulating lipid uptake and oxidation.[10][11]

Other Signaling Pathways

Beyond GPR40 and PPARs, sodium linoleate influences other critical signaling cascades:

-

PI3K/Akt and ERK1/2 Signaling: In vascular endothelial cells, linoleic acid can activate both the PI3K/Akt and ERK1/2 pathways.[12] This activation contributes to the expression of pro-inflammatory molecules like vascular cell adhesion molecule-1 (VCAM-1) and the activation of the transcription factor NF-κB.[12]

-

Calcium and Peroxynitrite Signaling: Linoleic acid exposure can increase intracellular calcium and lead to the formation of peroxynitrite in endothelial cells, contributing to its proinflammatory and atherogenic effects.[13]

-

Src Kinase Activation: In gustatory cells expressing the fatty acid translocase CD36, linoleic acid induces the phosphorylation of Src-family kinases, which is linked to calcium signaling and the release of neurotransmitters.[6]

Quantitative Data Summary

The biological effects of sodium linoleate are dose-dependent. The following tables summarize quantitative data from key studies.

Table 1: Effective Concentrations of Linoleate in Cellular Assays

| Cell Type | Assay | Concentration(s) | Observed Effect | Reference(s) |

| STC-1 (enteroendocrine) | GLP-1 Secretion | 6.25 - 12.5 µM | ~4-5 fold increase in GLP-1 secretion. | [7] |

| Colorectal Cancer (LOVO, RKO) | Cytotoxicity / Apoptosis | 100 µM - 400 µM | 100-200 µM promoted proliferation; >300 µM inhibited growth and induced apoptosis. | [14] |

| Vascular Endothelial Cells | E-selectin Expression | 90 µM | Increased E-selectin mRNA expression. | [13] |

| Vascular Endothelial Cells | Akt & ERK Activation | Not specified, 3-6 hr exposure | Significant phosphorylation/activation of Akt and ERK1/2. | [12] |

| B16F10 Melanoma Cells | Melanin (B1238610) Production (Ethyl Linoleate) | 400 µM | Significant inhibition of α-MSH induced melanin production. | [15] |

Table 2: In Vivo Antitumor Efficacy of Sodium Linoleate

| Animal Model | Tumor Cell Line | Dosage & Administration | Outcome | Reference(s) |

| Swiss-Webster Mice | Ehrlich Ascites Tumor (EAT) | 1 mg, single intraperitoneal injection | Increased median survival from 18 to 48 days; prevented tumor growth in >40% of mice. | [16] |

Key Cellular and Physiological Effects

Antitumor and Cytotoxic Effects

Sodium linoleate exhibits selective cytotoxicity against various cancer cell lines, including Ehrlich ascites tumor cells and human chronic lymphocytic leukemia lymphocytes, while being less effective against normal cells.[16] The proposed mechanism involves the induction of significant oxidative stress and mitochondrial dysfunction.[14] In colorectal cancer cells, linoleic acid treatment leads to enhanced release of cytochrome C and increased activity of caspase-9 and caspase-3, indicating activation of the intrinsic apoptosis pathway.[14] However, it is crucial to note that the cytotoxic effects can be confounded by the auto-oxidation of linoleate, which generates toxic lipid hydroperoxides.[17]

Metabolic Regulation

-

Incretin (B1656795) Hormone Secretion: By activating GPR40 in enteroendocrine L-cells, sodium linoleate is a potent stimulator of GLP-1 secretion.[7][18] GLP-1 is a critical incretin hormone that enhances insulin secretion, inhibits glucagon (B607659) release, and promotes satiety.[18]

-

Insulin Secretion: In pancreatic β-cells, the GPR40-mediated increase in intracellular calcium potentiates glucose-stimulated insulin secretion, highlighting its role in glycemic control.[4][5]

Inflammatory Response

The role of linoleate in inflammation is complex. While its activation of PPARs can lead to anti-inflammatory gene expression, direct effects on vascular endothelial cells can be proinflammatory.[10][12] It can induce the expression of adhesion molecules, which is an early step in atherosclerosis.[12] This proinflammatory signaling is mediated through the activation of PI3K/Akt and ERK1/2 pathways.[12]

Experimental Protocols

Preparation of Linoleate-BSA Complex for Cell Culture

Free linoleate is poorly soluble in aqueous culture media and can be cytotoxic.[19] Complexing it with fatty acid-free Bovine Serum Albumin (BSA) enhances its stability and bioavailability.

Workflow Diagram

Detailed Steps:

-

Prepare a 100 mM Linoleate Stock: In a sterile environment, dissolve 28.2 mg of sodium linoleate in 1 mL of 70% ethanol (B145695). Warm the solution to 37°C and vortex until the linoleate is completely dissolved.[19]

-

Prepare a 1 mM Fatty Acid-Free BSA Solution: Dissolve 66.5 mg of fatty acid-free BSA in 1 mL of sterile PBS. Warm to 37°C and gently swirl to dissolve. Do not vortex, as this can denature the protein. Sterile filter this solution using a 0.22 µm filter.[19]

-

Complex Formation: While gently stirring the BSA solution, slowly add the linoleate stock to achieve the desired molar ratio (e.g., a 5:1 ratio of linoleate to BSA is common).

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complex formation.[19]

-

Usage: Dilute the final linoleate-BSA complex stock solution in your cell culture medium to the desired final concentration for your experiment. Always include a vehicle control containing the same final concentrations of ethanol and BSA.[19]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the sodium linoleate-BSA complex (and a vehicle control) for the desired time period (e.g., 48-72 hours).[15]

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT reagent (typically 5 mg/mL stock diluted 1:10). Incubate at 37°C for 3-4 hours.[15]

-

Formazan Solubilization: Remove the MTT-containing medium. Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]

-

Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[15] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion

The mechanism of action of sodium linoleate is multifaceted, involving the activation of key cell surface (GPR40) and nuclear (PPAR) receptors. These interactions trigger a cascade of signaling events that regulate critical cellular processes, including metabolic hormone secretion, gene expression related to lipid metabolism, and cell fate decisions such as apoptosis in cancer cells. Its effects are highly context- and dose-dependent, capable of producing both pro- and anti-inflammatory responses. A thorough understanding of these complex pathways is essential for harnessing the therapeutic potential of sodium linoleate in metabolic diseases and oncology. Future research should focus on elucidating the interplay between these pathways and the factors that dictate the ultimate physiological outcome of linoleate exposure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cusabio.com [cusabio.com]

- 11. KEGG PATHWAY: hsa03320 [genome.jp]

- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Long chain saturated and unsaturated fatty acids exert opposing effects on viability and function of GLP-1-producing cells: Mechanisms of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Role of Linoleic Acid Sodium Salt as a Precursor to Prostaglandins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical role of linoleic acid sodium salt in the synthesis of prostaglandins (B1171923). It covers the metabolic pathways, key enzymatic reactions, and detailed experimental protocols for studying these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: Linoleic Acid and the Prostaglandin (B15479496) Cascade

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid that plays a crucial role as a precursor in the biosynthesis of prostaglandins, a class of lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, immunity, and vascular function.[1][2] The conversion of linoleic acid into prostaglandins is a multi-step enzymatic process that is tightly regulated within the cell. This guide will detail the transformation of this compound, a commonly used laboratory form of this fatty acid, into various prostaglandins.

The initial and rate-limiting step in this pathway is the conversion of linoleic acid to arachidonic acid (AA).[1][2] Subsequently, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce the prostaglandin endoperoxides PGG2 and PGH2, which are then converted to a variety of prostaglandins (e.g., PGE2, PGF2α) and thromboxanes by specific synthases.[3][4] Understanding the intricacies of this pathway is paramount for the development of novel therapeutic agents targeting inflammatory and other prostaglandin-mediated conditions.

Biochemical Pathway: From Linoleic Acid to Prostaglandins

The conversion of linoleic acid to prostaglandins is a sequential enzymatic cascade. The key steps are outlined below.

2.1. Conversion of Linoleic Acid to Arachidonic Acid

Linoleic acid is first converted to arachidonic acid through a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum. This process is critical as arachidonic acid is the direct substrate for the cyclooxygenase enzymes.[5][6]

The enzymatic steps are as follows:

-

Δ6-desaturation: Linoleic acid is converted to γ-linolenic acid (GLA) by the enzyme Δ6-desaturase.

-

Elongation: GLA is elongated to dihomo-γ-linolenic acid (DGLA).

-

Δ5-desaturation: DGLA is then converted to arachidonic acid by the enzyme Δ5-desaturase.

2.2. Cyclooxygenase (COX) Pathway

Once formed, arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2 and serves as the substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the common precursor for all prostanoids.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of linoleic acid and its metabolites with the prostaglandin synthesis pathway.

Table 1: Inhibitory Effects of Linoleic Acid and its Metabolites on Cyclooxygenase (COX) Enzymes

| Compound | Enzyme | IC50 (µM) | Reference |

| Linoleic Acid | COX-1 | 170 | [7] |

| COX-2 | 94 | [7] | |

| 13-HPODE | COX-1 | 3.1 | [7] |

| COX-2 | 1.5 | [7] | |

| α-Linolenic Acid | COX-1 | 52 | [8] |

| COX-2 | 12 | [8] |

13-HPODE (13S-Hydroperoxy-9Z,11E-octadecadienoic acid) is a hydroperoxy derivative of linoleic acid formed by COX enzymes.

Table 2: Conversion Rate of Linoleic Acid to Arachidonic Acid in Rats

| Parameter | Value | Unit | Reference |

| Synthesis-Secretion Coefficient (k*i) | 5.4 x 10-3 | min-1 | [1][5] |

| Conversion Rate | 16.1 | µmol/day | [1][5] |

Data obtained from unanesthetized adult rats on an arachidonic acid-free diet using intravenous [U-13C]LA infusion.[1][5]

Table 3: Effect of Linoleic Acid Supplementation on Prostaglandin Production in Cell Culture

| Cell Line | LA Concentration (µM) | Prostaglandin Measured | % Change vs. Control | Reference |

| Human Trophoblast-Like Cells (Swan71) | 300 | PGE2 | Increased | [9] |

| 500 | PGE2 | Increased | [9] | |

| Cystic Fibrosis Airway Cells | 120 | PGE2 | Increased | [10] |

| 120 | PGF2α | Increased | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of linoleic acid as a precursor to prostaglandins.

4.1. In Vitro COX Activity Assay Using Linoleic Acid

This protocol describes a general method to assess the activity of COX enzymes using linoleic acid as a substrate by monitoring the formation of hydroperoxide products.[11]

-

Materials:

-

Purified COX-1 or COX-2 enzyme

-

This compound

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Colorimetric or fluorometric probe for peroxidase activity (e.g., Ampliflu Red)

-

Plate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

-

In a 96-well plate, add the assay buffer.

-

Add hematin to the wells.

-

Add the purified COX-1 or COX-2 enzyme to the wells.

-

To test for inhibition, add the test compound at this stage and incubate for a specified time.

-

Add the colorimetric or fluorometric probe to each well.

-

Initiate the reaction by adding the linoleic acid solution to the wells.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

-

Calculate the rate of reaction from the linear portion of the curve.

-

4.2. Induction of Prostaglandin E2 (PGE2) Synthesis in Cultured Cells

This protocol outlines the stimulation of PGE2 production in cultured cells, such as murine astrocytes, using interleukin-1β (IL-1β).[12]

-

Materials:

-

Cultured cells (e.g., murine astrocytes, 3T6 fibroblasts)

-

Cell culture medium

-

Mouse recombinant IL-1β

-

Protein kinase inhibitors (optional, for mechanistic studies)

-

PGE2 ELISA kit

-

-

Procedure:

-

Plate cells in multi-well plates and grow to confluence.

-

Replace the growth medium with fresh medium containing the desired concentration of IL-1β (e.g., 10 ng/mL). For inhibitor studies, pre-incubate the cells with inhibitors for 60 minutes before adding IL-1β.

-

Incubate the cells for various time points (e.g., 8, 12, 24 hours).

-

Collect the cell culture supernatants at each time point.

-

Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

4.3. Extraction and Quantification of Prostaglandins by LC-MS/MS

This protocol provides a method for the extraction of prostaglandins from biological fluids and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

-

Materials:

-

Biological sample (cell culture supernatant, plasma, etc.)

-

Internal standard (e.g., PGE2-d4)

-

1 M Citric acid

-

Hexane/ethyl acetate (B1210297) (1:1, v/v)

-

Nitrogen gas supply

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation: To a 500 µL aliquot of the biological sample, add 20 µL of a 100 ng/mL solution of the internal standard (e.g., PGE2-d4).[13]

-

Acidification: Add 40 µL of 1 M citric acid to adjust the pH and prevent degradation.[13]

-

Liquid-Liquid Extraction: Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution, vortex for 1 minute, and centrifuge.[13]

-

Transfer the upper organic phase to a clean tube. Repeat the extraction twice.

-

Drying and Reconstitution: Evaporate the combined organic phases to dryness under a stream of nitrogen.[13] Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/ammonium acetate buffer).[13]

-

LC-MS/MS Analysis: Analyze the reconstituted sample using an LC-MS/MS system with appropriate chromatographic separation and mass spectrometric detection parameters for the specific prostaglandins of interest.

-

Signaling Pathways and Experimental Workflows

5.1. Downstream Signaling of Prostaglandin E2 (PGE2)

PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways.[15][16]

References

- 1. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linoleic acid - Wikipedia [en.wikipedia.org]

- 7. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Linoleic Acid Increases Prostaglandin E2 Release and Reduces Mitochondrial Respiration and Cell Viability in Human Trophoblast-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sodium Linoleate on Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluidity of the cell membrane is a critical determinant of cellular function, influencing everything from signal transduction to the activity of membrane-bound proteins. The incorporation of various fatty acids into the membrane phospholipids (B1166683) is a key regulator of this property. This technical guide provides a comprehensive examination of the biological role of sodium linoleate (B1235992), a salt of the polyunsaturated omega-6 fatty acid linoleic acid, in modulating membrane fluidity. We will delve into the biophysical mechanisms by which linoleate alters membrane dynamics, present quantitative data from key studies, provide detailed experimental protocols for measuring these changes, and visualize the intricate signaling pathways affected by these alterations.

Introduction: The Fluidic Nature of Cell Membranes

The fluid mosaic model describes the cell membrane as a dynamic, two-dimensional fluid in which lipids and proteins can move laterally. This fluidity is not uniform and can be influenced by several factors, including temperature, cholesterol content, and the fatty acid composition of its phospholipids. Saturated fatty acids, with their straight hydrocarbon chains, tend to pack tightly, leading to a more rigid, gel-like membrane. In contrast, unsaturated fatty acids introduce "kinks" into the phospholipid tails due to their double bonds, increasing the space between lipid molecules and thereby enhancing membrane fluidity.

Linoleic acid (18:2n-6) is an essential fatty acid characterized by two cis-double bonds. When incorporated into membrane phospholipids, these kinks disrupt the orderly packing of the acyl chains, leading to a significant increase in membrane fluidity. This alteration in the biophysical properties of the membrane has profound implications for cellular processes that are dependent on the dynamic nature of the lipid bilayer.

Biophysical Effects of Sodium Linoleate on Membrane Structure

The incorporation of linoleate into membrane phospholipids, a process that can be influenced by dietary intake, leads to several quantifiable changes in the membrane's physical properties.[1]

-

Increased Fluidity: The primary effect of linoleate is an increase in membrane fluidity. The disordered packing of the kinked acyl chains reduces van der Waals interactions between neighboring phospholipids, allowing for greater rotational and lateral movement. This is often measured as a decrease in fluorescence anisotropy or polarization of lipophilic probes.

-

Decreased Acyl Chain Order: The presence of linoleate decreases the order parameter of the acyl chains, indicating a more disordered and flexible membrane core.

-

Reduced Bilayer Thickness: The disordered packing of linoleate-containing phospholipids can lead to a slight decrease in the overall thickness of the lipid bilayer.

These biophysical changes have a cascading effect on the function of the membrane and its components.

Quantitative Data on the Effects of Linoleic Acid

The following tables summarize quantitative data from various studies on the impact of linoleic acid on membrane composition and fluidity.

Table 1: Effect of Linoleic Acid on Membrane Fatty Acid Composition

| Cell/Tissue Type | Treatment Condition | Linoleic Acid (18:2n-6) % of Total Fatty Acids | Reference |

| Mouse LM Cells | Control | ~10% | [2] |

| Mouse LM Cells | Supplemented with Linoleic Acid | Increased to 72-82% | [2] |

| Atlantic Salmon Leukocytes | Diet with 10% Linoleic Acid | Baseline | [3] |

| Atlantic Salmon Leukocytes | Diet with 45% Linoleic Acid | Significantly Increased | [3] |

| Rat Heart Phospholipids | Diet with 12% Linoleic Acid | Baseline | [1] |

| Rat Heart Phospholipids | Diet with 53% Linoleic Acid | Significantly Increased | [1] |

Table 2: Effect of Linoleic Acid on Membrane Fluidity (Fluorescence Anisotropy)

| Membrane System | Treatment | Fluorescence Anisotropy (r) of DPH | Interpretation | Reference |

| Liposomes from Rat Heart Phospholipids | High Linoleic Acid Diet | Decreased | Increased Fluidity | [1] |

| Human Platelet Membranes | Enrichment with 2-linoleylphosphatidylcholine | No significant change | Context-dependent effects | [4] |

| ITZ-containing Lipid Bilayer | DPH probe | Decreased | Increased Fluidity (with probe relocation) | [5] |

Note: Fluorescence anisotropy values are inversely proportional to membrane fluidity. A lower 'r' value indicates higher fluidity.

Experimental Protocols

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity. DPH is a hydrophobic molecule that intercalates into the lipid bilayer. Its rotational freedom, and thus the polarization of its emitted fluorescence, is dependent on the fluidity of its environment.

Materials:

-

Cells or isolated membranes of interest

-

Phosphate-buffered saline (PBS)

-

DPH (stock solution in tetrahydrofuran (B95107) or acetone)

-

Spectrofluorometer with polarization filters

-

Cuvettes

Procedure:

-

Cell/Membrane Preparation:

-

For whole cells, wash the cells twice with PBS and resuspend in PBS to a final concentration of approximately 1 x 10^6 cells/mL.

-

For isolated membranes, prepare the membrane fraction using standard cell fractionation techniques and resuspend in a suitable buffer.

-

-

DPH Labeling:

-

Prepare a working solution of DPH by diluting the stock solution in PBS to a final concentration of 2 µM.

-

Add the DPH working solution to the cell or membrane suspension at a 1:1 volume ratio.

-

Incubate the mixture in the dark at 37°C for 30-60 minutes to allow for DPH incorporation into the membranes.

-

-

Fluorescence Polarization Measurement:

-

Transfer the DPH-labeled cell or membrane suspension to a cuvette.

-

Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer, set to the desired temperature (e.g., 37°C).

-

Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[6]

-

Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

-

-

Calculation of Fluorescence Anisotropy (r):

-

Calculate the fluorescence anisotropy using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

Where 'G' is the grating correction factor of the instrument, determined by measuring the parallel and perpendicular intensities with horizontally polarized excitation light.

-

Data Interpretation: A decrease in the fluorescence anisotropy value (r) indicates an increase in membrane fluidity, as the DPH probe has greater rotational freedom in a more fluid environment.

Analysis of Membrane Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the steps for extracting lipids from cell membranes, preparing fatty acid methyl esters (FAMEs), and analyzing them by gas chromatography with flame ionization detection (GC-FID).

Materials:

-

Cell pellet or tissue sample

-

Chloroform:Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Sodium methoxide (B1231860) in methanol (0.5 M) or Boron trifluoride-methanol (14%)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Gas chromatograph with a capillary column (e.g., DB-225) and FID detector

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the cell pellet or tissue sample in a chloroform:methanol (2:1, v/v) solution.

-

Add the internal standard to the mixture.

-

Vortex thoroughly and incubate at room temperature for 20-30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Saponification and Methylation (to form FAMEs):

-

To the dried lipid extract, add a solution of sodium methoxide in methanol or boron trifluoride-methanol.

-

Incubate at a specific temperature and duration depending on the reagent used (e.g., 5 minutes at room temperature for sodium methoxide; 1 hour at 95°C for BF3-methanol).[7] This reaction cleaves the fatty acids from the glycerol (B35011) backbone and adds a methyl group.

-

-

Extraction of FAMEs:

-

Add hexane and water to the reaction mixture and vortex.

-

Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

-

Transfer the hexane layer to a new vial for GC analysis.

-

-

Gas Chromatography Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

-

The FAMEs are separated based on their chain length and degree of unsaturation as they pass through the column.

-

The FID detector generates a signal proportional to the amount of each FAME.

-

Identify the individual FAMEs by comparing their retention times to those of known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

-

Data Interpretation: The results will provide a profile of the fatty acid composition of the membrane, allowing for the quantification of the percentage of linoleic acid and other fatty acids.

Impact on Signaling Pathways

The increased membrane fluidity induced by sodium linoleate has significant consequences for various cellular signaling pathways. The altered lipid environment can affect the conformation, diffusion, and interaction of membrane-bound receptors and enzymes.

Toll-Like Receptor 4 (TLR4) Signaling

TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Its activation is highly dependent on its localization within specific membrane microdomains known as lipid rafts.

-

Mechanism of Modulation: Increased membrane fluidity due to linoleic acid can disrupt the formation and stability of ordered lipid rafts.[8] This can hinder the dimerization of TLR4 and its co-receptor MD-2, which is a critical step for signal initiation.[9] By altering the lipid environment, linoleate can thereby dampen the inflammatory response mediated by TLR4.

Insulin (B600854) Receptor Signaling

The insulin receptor is a receptor tyrosine kinase that plays a central role in glucose homeostasis. Its activity is sensitive to the fluidity of the plasma membrane.

-

Mechanism of Modulation: Increased membrane fluidity can enhance the lateral mobility of the insulin receptor, facilitating its conformational changes upon insulin binding and subsequent autophosphorylation.[10] This can lead to a more efficient downstream signaling cascade, including the activation of the PI3K/Akt pathway and the translocation of GLUT4 glucose transporters to the cell surface. Conversely, decreased membrane fluidity has been linked to insulin resistance.[11]

Insulin-Like Growth Factor 1 (IGF-1) Receptor Signaling

The IGF-1 receptor is another critical receptor tyrosine kinase involved in cell growth and proliferation. Its activation mechanism also appears to be influenced by the membrane environment.

-

Mechanism of Modulation: Similar to the insulin receptor, the increased membrane fluidity promoted by linoleate can enhance the ligand-induced conformational changes and dimerization of the IGF-1 receptor, leading to the activation of its intrinsic kinase activity and downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that are crucial for a multitude of physiological processes. Their function is intimately linked to the lipid bilayer.

-

Mechanism of Modulation: Increased membrane fluidity can influence GPCR signaling by affecting the conformational dynamics of the receptor, its lateral diffusion to couple with G-proteins, and the subsequent activation of these G-proteins.[12] While the effects can be receptor-specific, a more fluid membrane generally allows for more efficient coupling between the activated receptor and its cognate G-protein, leading to a more robust downstream signal.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of sodium linoleate on membrane fluidity and a specific signaling pathway.

Conclusion

Sodium linoleate plays a crucial role in modulating the biophysical properties of cellular membranes. Its incorporation into phospholipids leads to a quantifiable increase in membrane fluidity, which in turn has significant downstream effects on a variety of cellular signaling pathways. For researchers in cell biology and drug development, a thorough understanding of how fatty acids like linoleate influence the membrane environment is essential. This knowledge can provide insights into disease mechanisms, particularly those involving membrane-associated proteins, and may open new avenues for therapeutic interventions that target the lipid composition and fluidity of cell membranes. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation into this dynamic and critical aspect of cellular function.

References

- 1. [Influence of linoleic acid (18:2 n-6) and alpha-linolenic acid (18:3 n-3) on the composition, permeability and fluidity of cardiac phospholipids in the rat: study using membrane models (liposomes)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manipulation of fatty acid composition of membrane phospholipid and its effects on cell growth in mouse LM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of increasing dietary linoleic acid on phospholipid fatty acid composition and eicosanoid production in leucocytes and gill cells of Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein-stimulated enrichment of human platelet membranes in linoleylphosphatidylcholines. Effect upon adenylate cyclase and fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. s4science.at [s4science.at]

- 8. Fatty acids modulate Toll-like receptor 4 activation through regulation of receptor dimerization and recruitment into lipid rafts in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Revisiting the membrane-centric view of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Linoleic Acid Sodium Salt in Lipid Metabolism Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a pivotal molecule in the study of lipid metabolism. Its water-soluble sodium salt, sodium linoleate, is extensively utilized in in vitro models to investigate the intricate cellular and molecular mechanisms governing lipid synthesis, storage, and oxidation. This technical guide provides a comprehensive overview of the application of linoleic acid sodium salt in lipid metabolism research, focusing on its effects on adipocytes and hepatocytes. It details experimental protocols, presents quantitative data from various studies, and illustrates the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in the literature. These tables are designed for easy comparison and reference.

Table 1: Dose-Dependent Effects of this compound on Adipocyte Function

| Cell Type | Parameter | Concentration (µM) | Observed Effect |

| 3T3-L1 Preadipocytes | Triglyceride Accumulation | 100 | Significant suppression of triglyceride accumulation compared to control. |

| Primary Rat Adipocytes | Leptin Secretion (Insulin-Stimulated) | 1-200 | Significant dose-dependent decrease in secretion. |

| Primary Rat Adipocytes | Adiponectin Secretion (Insulin-Stimulated) | 200 | Approximately 20% decrease in secretion. |

| Bovine Satellite Cells | Cell Proliferation | 10-100 | Dose-dependent enhancement of cell proliferation. |

| Bovine Satellite Cells | Cell Proliferation | 250 | Decreased cell proliferation compared to lower concentrations. |

Table 2: Regulation of Gene Expression by this compound

| Cell Type | Gene | Concentration (µM) | Fold Change vs. Control |

| Bovine Satellite Cells | PPARγ | 10-250 | Upregulation |

| Bovine Satellite Cells | CPT-1 | 10-250 | Upregulation |

| Primary Rat Adipocytes | Leptin (mRNA) | 1-200 | Significant decrease (in the presence of insulin) |

| Rat Hepatoma Cells | Acyl-CoA Oxidase (ACO) | Not specified | Induction |

| Rat Hepatoma Cells | Liver Fatty Acid-Binding Protein (L-FABP) | Not specified | Induction |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section outlines key experimental protocols for studying the effects of this compound.

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

Due to its poor solubility in aqueous solutions, linoleic acid is complexed with fatty acid-free bovine serum albumin (BSA) for cell culture experiments.

Materials:

-

This compound

-

Fatty acid-free BSA

-

Ethanol (B145695) (100%)

-

Sterile 150 mM NaCl solution

-

Sterile tissue culture-grade water

-

0.22 µm sterile filter

Procedure:

-

Prepare a 10% (w/v) fatty acid-free BSA solution: Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile tissue culture-grade water. Mix gently and sterilize by passing through a 0.22 µm filter.

-

Prepare a 150 mM linoleic acid stock solution: Dissolve 45.7 mg of this compound in 1 mL of 100% ethanol. Warm to 37-50°C to fully dissolve. This stock should be prepared fresh or stored under nitrogen at -20°C.

-

Complexation: a. In a sterile tube, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution. Warm this mixture to 37°C for at least 30 minutes. b. Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling to achieve a 5 mM linoleate-BSA complex with a molar ratio of approximately 6:1. c. Incubate the mixture at 37°C for at least one hour with gentle shaking to ensure complete complexation. The final solution should be clear.

-

Use in Cell Culture: The 5 mM stock solution can be diluted into cell culture medium to the desired final concentration. A vehicle control containing the same concentration of BSA and ethanol should always be included in experiments.

Protocol 2: 3T3-L1 Adipocyte Differentiation and Treatment

The 3T3-L1 cell line is a widely used model for studying adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Preadipocyte medium)

-

DMEM with 10% fetal bovine serum (FBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Linoleate-BSA complex (from Protocol 1)

-

Oil Red O staining solution

Procedure:

-

Culture of Preadipocytes: Grow 3T3-L1 preadipocytes in preadipocyte medium until they reach confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to DMEM with 10% FBS supplemented with a differentiation cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Treatment (Day 2): Replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance and Treatment (Day 4 onwards): Change the medium to DMEM with 10% FBS every two days. Mature adipocytes typically form by day 8-10. For treatment, the linoleate-BSA complex can be added to the medium at the desired concentration during the differentiation process or to mature adipocytes.

-

Assessment of Differentiation: Lipid accumulation can be visualized and quantified by staining with Oil Red O.

Protocol 3: Gene Expression Analysis by qPCR

Materials:

-

TRIzol reagent or equivalent RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix

-

Primers for target genes (e.g., PPARG, FASN, SCD1, CPT1A, ACSL1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: After treatment with this compound, lyse the cells and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Western Blot Analysis for Protein Expression and Signaling

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against PPARγ, p-ERK1/2, total ERK1/2, SREBP-1c)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using appropriate software.

Signaling Pathways and Experimental Workflows

The metabolic effects of this compound are mediated by a complex network of signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and lipid metabolism. Linoleic acid and its metabolites can act as ligands for PPARγ, modulating its activity.

AMPK and SREBP-1c Signaling Pathways

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Sterol regulatory element-binding protein-1c (SREBP-1c) is a major transcription factor that controls lipogenesis.

Conclusion

This compound is an indispensable tool for dissecting the molecular intricacies of lipid metabolism. Its use in well-defined in vitro systems, coupled with rigorous experimental protocols and comprehensive analysis of signaling pathways, provides invaluable insights for researchers, scientists, and drug development professionals. This guide offers a foundational framework for designing and interpreting experiments aimed at understanding the multifaceted roles of this essential fatty acid in health and disease. As research in this field continues to evolve, the standardized methodologies and a clear understanding of the underlying molecular pathways outlined herein will be critical for advancing our knowledge and developing novel therapeutic strategies for metabolic disorders.

An In-depth Technical Guide to Linoleic Acid Sodium Salt for Biochemistry Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of linoleic acid sodium salt, a pivotal reagent in biochemical and cellular research. It details its physicochemical properties, biological roles, and practical applications, with a focus on experimental design and data interpretation.

Introduction

Linoleic acid is an essential omega-6 polyunsaturated fatty acid, integral to numerous physiological processes. Its water-soluble sodium salt form is frequently utilized in in vitro studies to investigate its effects on cell signaling, metabolism, and viability. As a precursor to arachidonic acid, it is a key player in the biosynthesis of eicosanoids, which are critical signaling molecules in inflammation and immunity.[1][2] Its role extends to influencing cell membrane fluidity and function, making it a valuable tool in lipid metabolism and membrane dynamics research.[1]

Physicochemical Properties

This compound is the sodium salt of linoleic acid.[3] It is an off-white powder that is soluble in alcohol and water, where it acts as an emulsifying agent.[3][4]

| Property | Value | Reference |

| Synonyms | Sodium linoleate (B1235992), cis-9,cis-12-Octadecadienoic acid sodium salt | [5][6] |

| Molecular Formula | C₁₈H₃₁NaO₂ | [6] |

| Molecular Weight | 302.43 g/mol | [5][6] |

| Appearance | White to off-white powder | [2][3][4] |

| Solubility | Soluble in water and alcohol. In methanol, soluble at 50 mg/mL. | [2][3] |

| Storage | -20°C | [2][5] |

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like sodium linoleate, aggregate to form micelles.[7] This is a critical parameter for in vitro studies, as the formation of micelles can affect the bioavailability of the fatty acid to cells.

| Condition | CMC (mM) | Reference |

| In 0.2 M borate (B1201080) buffer | 0.13 ± 0.01 | |

| Temperature Effect | For ionic surfactants, the CMC typically decreases to a minimum and then increases with temperature. |

Biological Role and Signaling Pathways

Linoleic acid is a precursor for the synthesis of arachidonic acid, which is then converted into various signaling molecules, including prostaglandins (B1171923) and leukotrienes, that are heavily involved in the inflammatory response.[1][8] It has been shown to activate several key signaling pathways implicated in inflammation and cell survival.

PI3K/Akt and ERK1/2 Signaling

Linoleic acid can induce proinflammatory events in vascular endothelial cells by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[9] Activation of these pathways can lead to the activation of the transcription factor NF-κB, which upregulates the expression of proinflammatory genes.[9]

Linoleic Acid Metabolism

Linoleic acid is metabolized in the endoplasmic reticulum through a series of desaturation and elongation steps to produce longer-chain fatty acids, most notably arachidonic acid.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. protocols.io [protocols.io]

- 4. Linoleic and linolelaidic acids differentially influence proliferation and apoptosis of MOLT-4 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Linoleate in the Architecture and Function of Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium linoleate (B1235992), the salt of the essential omega-6 fatty acid linoleic acid, is a critical modulator of biological membrane structure and function. Its incorporation into the phospholipid bilayer profoundly influences membrane fluidity, permeability, and thickness, thereby affecting the activity of embedded proteins and initiating signaling cascades. This in-depth technical guide delineates the multifaceted functions of sodium linoleate within cellular membranes. It provides a comprehensive overview of its biophysical effects, summarizes key quantitative data, presents detailed experimental protocols for studying its impact, and visualizes its involvement in crucial signaling pathways. This document is intended to serve as a vital resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the intricate mechanisms by which this fatty acid salt contributes to cellular physiology and pathophysiology.

Introduction

Biological membranes are not merely passive barriers but dynamic, fluid structures that are central to a vast array of cellular processes, including signal transduction, transport of molecules, and energy conversion. The lipid composition of these membranes is a key determinant of their physical properties and, consequently, their functional capabilities. Polyunsaturated fatty acids (PUFAs), such as linoleic acid, play a particularly significant role in shaping the membrane landscape.[1][2] When incorporated into membrane phospholipids (B1166683), the two cis double bonds in the acyl chain of linoleic acid introduce significant kinks, disrupting the tight packing of neighboring saturated fatty acids.[3] This guide focuses on the sodium salt of linoleic acid, a form that is readily incorporated into cellular membranes, and explores its profound impact on membrane biophysics and cell signaling.

Biophysical Impact of Sodium Linoleate on Biological Membranes

The integration of sodium linoleate into the phospholipid bilayer instigates a cascade of changes in the physical properties of the membrane. These alterations are fundamental to its biological effects.

Increased Membrane Fluidity

The presence of the kinked linoleate acyl chains disrupts the ordered, gel-like state of membranes rich in saturated fatty acids, leading to a more fluid, liquid-crystalline state.[1][4] This increased fluidity has significant consequences for cellular function:

-

Enhanced Lateral Diffusion: Membrane components, including proteins and lipids, exhibit greater freedom of movement within the bilayer. This facilitates protein-protein interactions and the assembly of signaling complexes.

-

Modulation of Membrane Protein Function: The activity of many integral membrane proteins, such as receptors and enzymes, is highly dependent on the fluidity of the surrounding lipid environment. Increased fluidity can alter their conformational state and, consequently, their function.[5]

Altered Membrane Permeability

The less ordered packing of phospholipids induced by linoleic acid can lead to an increase in membrane permeability to water and small solutes.[4][6] Studies have shown that exposure of endothelial cells to linoleic acid results in a concentration-dependent and reversible increase in albumin transfer across the cell monolayer.[7] However, the effect on permeability can be complex and may depend on the specific molecule and cell type. For instance, in neuroblastoma cells, linoleic acid was found to increase Na+ permeability while decreasing K+ permeability.[8]

Reduced Bilayer Thickness

Molecular dynamics simulations have demonstrated that the incorporation of lipids with unsaturated acyl chains, like linoleate, leads to a decrease in the overall thickness of the lipid bilayer.[9][10] This is a direct consequence of the disordered packing and increased area per lipid. A thinner membrane can influence the hydrophobic matching between the membrane core and the transmembrane domains of integral proteins, potentially altering their stability and function.

Quantitative Data on the Effects of Linoleic Acid on Membrane Properties

The following tables summarize quantitative data from various studies on the impact of linoleic acid and its derivatives on key membrane biophysical parameters.

Table 1: Effect of Linoleic Acid Metabolites on Membrane Fluidity

| Linoleic Acid Metabolite (10 µM) | Change in Diffusion Coefficient (%) | Reference |

| 12,13-dihydroxy-octadecenoic acid (DHOA) | +7-8% | [11] |

| 9,10-dihydroxy-octadecenoic acid (DHOA) | +7-8% | [11] |

| 12,13-epoxy-octadecenoic acid (EOA) | -13% | [11] |

| 9,10-epoxy-octadecenoic acid (EOA) | -5% | [11] |

Data obtained from fluorescence recovery after photobleaching (FRAP) measurements in N20.1 mouse oligodendrocytes.

Table 2: Effect of Oxidized Linoleic Acid on Lipid Bilayer Properties (Molecular Dynamics Simulation)

| Oxidized Lipid Concentration (%) | Average Area per Lipid (nm²) | Bilayer Thickness (nm) | Reference |

| 0 (Pure PLPC) | 0.651 ± 0.015 | 3.62 ± 0.01 | [9] |

| 50 (9-tc-hydroperoxide) | ~0.80 | ~3.1 | [9] |

| 50 (13-tc-hydroperoxide) | ~0.82 | ~3.0 | [9] |

| 50 (9-oxo-nonanoic acid) | ~0.78 | ~3.2 | [9] |

| 50 (12-oxo-9-dodecenoic acid) | ~0.75 | ~3.3 | [9] |

PLPC: 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine. Data represents simulations of PLPC bilayers with varying concentrations of oxidized linoleic acid derivatives.

Table 3: Effect of Linoleic Acid on Cation Permeability in Neuroblastoma Cells

| Treatment | Permeability Ratio (PNa/PK) | Reference |

| Control | 0.10 | [8] |

| Oleic Acid or Linoleic Acid | 0.27 | [8] |

Permeability ratio determined from electrophysiological measurements in mouse neuroblastoma cells (clone Neuro-2A).

Signaling Pathways Involving Linoleic Acid at the Membrane

Linoleic acid is not merely a structural component of membranes; it is also a signaling molecule that can activate specific pathways, often initiated at the cell surface.

G-Protein Coupled Receptor 40 (GPR40) Signaling

Linoleic acid is a ligand for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a G-protein coupled receptor highly expressed in pancreatic β-cells and other tissues.[12][13] Activation of GPR40 by linoleic acid triggers a signaling cascade that plays a crucial role in various physiological processes, including insulin (B600854) and glucagon (B607659) secretion.[14][15]

Caption: GPR40 signaling pathway activated by sodium linoleate.

Modulation of Connexin 43 Hemichannels

Linoleic acid has been shown to increase the permeability of the plasma membrane by modulating the activity of Connexin 43 (Cx43) hemichannels.[2] This effect is mediated through a GPR40-dependent signaling pathway that involves the activation of Akt kinase.

Caption: Linoleic acid-mediated modulation of Connexin 43.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of sodium linoleate in biological membranes.

Measurement of Membrane Fluidity using Fluorescence Polarization

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A common probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7][16][17] Increased membrane fluidity leads to faster rotation of the probe, resulting in lower fluorescence polarization (or anisotropy).

Materials:

-

Liposomes or isolated cell membranes

-

Sodium linoleate solution

-

Fluorescent probe (e.g., DPH in tetrahydrofuran)

-

Buffer (e.g., PBS)

-

Spectrofluorometer with polarization filters

Procedure:

-

Preparation of Membranes: Prepare liposomes or isolate cell membranes according to standard protocols.

-

Labeling with DPH: Add DPH solution to the membrane suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the membranes.

-

Treatment with Sodium Linoleate: Add varying concentrations of sodium linoleate to the DPH-labeled membrane suspension. Incubate for a specified period.

-

Fluorescence Polarization Measurement:

-

Set the spectrofluorometer to the excitation and emission wavelengths for DPH (e.g., excitation at 360 nm, emission at 430 nm).

-

Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.

-

-

Calculation of Fluorescence Anisotropy (r):

-

r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

-

Where G is the grating factor, determined by measuring the ratio of the vertically to horizontally polarized emission components when the excitation light is horizontally polarized.

-

Caption: Workflow for fluorescence polarization assay.

Measurement of Membrane Permeability using a Fluorescent Dye Leakage Assay

Principle: This assay measures the release of a fluorescent dye, such as calcein (B42510) or fluorescein, from liposomes upon perturbation of the membrane by an agent like sodium linoleate.[18][19] The dye is initially encapsulated at a self-quenching concentration. Leakage into the external medium results in dequenching and an increase in fluorescence.

Materials:

-

Large unilamellar vesicles (LUVs)

-

Fluorescent dye (e.g., calcein)

-

Sodium linoleate solution

-

Buffer (e.g., HEPES)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Encapsulation of Dye: Prepare LUVs in a buffer containing a high concentration of the fluorescent dye (e.g., 50 mM calcein).

-

Removal of External Dye: Separate the dye-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column.

-

Leakage Assay:

-

Dilute the dye-loaded LUVs in the cuvette of a fluorometer.

-

Record the baseline fluorescence.

-

Add sodium linoleate to the desired final concentration and monitor the increase in fluorescence over time.

-

-

Determination of 100% Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and release all the encapsulated dye. This represents 100% leakage.

-

Calculation of Percent Leakage:

-

% Leakage = [(Ft - F0) / (Fmax - F0)] * 100

-

Where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.

-

Caption: Workflow for fluorescent dye leakage assay.

Conclusion

Sodium linoleate is a potent modulator of biological membrane properties and a key signaling molecule. Its ability to increase membrane fluidity, alter permeability, and reduce bilayer thickness has profound implications for a multitude of cellular functions. Furthermore, its role as a ligand for GPR40 and its influence on connexin hemichannels highlight its importance in cellular communication. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate functions of sodium linoleate and other fatty acids in biological membranes. A thorough understanding of these mechanisms is crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting membrane-associated processes.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Linoleic Acid Permeabilizes Gastric Epithelial Cells by Increasing Connexin43 Levels in the Cell Membrane Via a GPR40- and Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Linoleic acid and linolenic acid: effect on permeability properties of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of fatty acids on plasma membrane lipid dynamics and cation permeability in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study [arxiv.org]

- 11. Effect of linoleic acid metabolites on Na(+)/K(+) pump current in N20.1 oligodendrocytes: role of membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. researchgate.net [researchgate.net]

- 18. jove.com [jove.com]

- 19. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparing Linoleic Acid Sodium Salt for Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleic acid is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in the growth and maintenance of mammalian cells in culture.[1] As it cannot be synthesized by animal cells, it must be supplemented in the culture medium, especially in serum-free formulations.[1] However, its poor aqueous solubility and susceptibility to peroxidation present significant challenges for its effective delivery to cells.[1]

These application notes provide a detailed guide for the preparation and use of linoleic acid sodium salt in cell culture media. The protocols outlined below describe the complexation of linoleic acid with fatty-acid-free bovine serum albumin (BSA) to enhance its solubility and stability, ensuring consistent and reproducible experimental outcomes.

Key Applications in Cell Culture

Supplementation with linoleic acid is critical for various cell culture applications, including:

-

Biomanufacturing: Enhancing the growth and productivity of cell lines like Chinese Hamster Ovary (CHO) cells for the production of monoclonal antibodies and other recombinant proteins.[1]

-

Tissue Engineering: As a vital component in media for the culture and differentiation of cells for tissue reconstruction.[2][3]

-

Cellular Robustness: Improving the survival rate of cells in agitated suspension cultures, such as in spinner flasks.[4]

-

Studying Cellular Processes: Investigating lipid metabolism, signaling pathways, and the influence of fatty acids on cell differentiation and function.[2]

Quantitative Data Summary

The optimal concentration of linoleic acid is cell-line dependent and should be determined empirically. The following table summarizes reported working concentrations and their effects on various cell types.

| Cell Type | Linoleic Acid Concentration | Observed Effect | Reference |

| Murine Hybridoma (CC9C10) | 25 µM | 3-fold greater survival rate at 470 rpm agitation compared to control cells after 5 passages. | [4][5] |

| Murine Hybridoma (CC9C10) | 50 µM | Significantly higher survival rate than control cells when stirred at 500 rpm for one passage. | [4] |

| Reconstructed Human Adipose Tissue | 150 µM | Modulated the phospholipid profile of the reconstructed tissue. | [2][3] |

| Reconstructed Human Adipose Tissue | 300 µM | Increased the proportion of linoleic acid in the culture medium. | [3] |

| Bovine Embryos | 500 µM - 1000 µM | Increased viability rate post-vitrification. | [6] |

| Rat Intestinal Epithelial Cells (IEC-6) | 30 µM | Increased cell migration in a wound healing assay. | [7] |

Experimental Protocols

Protocol 1: Preparation of a 5 mM Linoleic Acid-BSA Stock Solution

This protocol describes the preparation of a 5 mM linoleic acid stock solution complexed with fatty-acid-free BSA at a 6:1 molar ratio. This stock solution can be sterile-filtered and stored at -20°C for subsequent dilution into cell culture media.

Materials and Reagents:

-

Linoleic acid, sodium salt (FW: 302.4 g/mol )

-

Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Ethanol (B145695), 100% (for dissolving linoleic acid)

-

150 mM NaCl in sterile, tissue culture-grade water

-

Sterile, tissue culture-grade water

-

0.22 µm sterile syringe filters

-

Sterile conical tubes and storage vials

Procedure:

-

Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:

-

Preparation of 150 mM Linoleic Acid Stock Solution:

-

Weigh out 45.7 mg of this compound and place it in a sterile tube.[8]

-

Add 1 mL of 100% ethanol to the tube.[8]

-

Warm the solution to 37-50°C and vortex periodically until the linoleic acid is completely dissolved.[8] This stock should be prepared fresh or stored under nitrogen at -20°C for a limited time.[8]

-

-

Complexation of Linoleic Acid to BSA:

-

In a sterile 50 mL conical tube, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution.[8]

-

Warm this BSA/NaCl mixture at 37°C for at least 30 minutes with gentle shaking.[8]

-

Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling. This will yield a final linoleate (B1235992) concentration of 5 mM and a linoleate:BSA molar ratio of approximately 6:1.[8]

-

Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking or stirring to ensure complete complexation.[8]

-

The final solution should be clear.

-

-

Sterilization and Storage:

-

Sterile-filter the final 5 mM Linoleic Acid-BSA complex through a 0.22 µm syringe filter.

-

Aliquot into sterile cryovials and store at -20°C.

-

Protocol 2: Supplementation of Cell Culture Medium

Procedure:

-